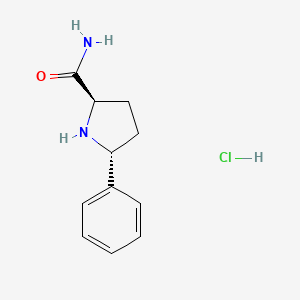

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride

Beschreibung

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine derivative with a phenyl substituent at the 5-position and a carboxamide group at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol (CAS: 1807939-10-1) . The compound is cataloged as a building block in organic synthesis, with applications in pharmaceutical and materials research. Its stereochemistry (2R,5R) is critical for interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis.

Eigenschaften

IUPAC Name |

(2R,5R)-5-phenylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H/t9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTHKSJEYYRBIR-DHTOPLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenyl Group: This step often involves the use of phenylation reagents under controlled conditions.

Formation of the Carboxamide Group: This is usually done through amidation reactions using suitable amines and carboxylic acid derivatives.

Conversion to Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification Steps: Techniques such as crystallization, filtration, and chromatography are used to purify the compound.

Quality Control: Analytical methods like HPLC and NMR are employed to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce functional groups to simpler forms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield ketones or carboxylic acids.

Reduction: Can produce alcohols or amines.

Substitution: Can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : Utilized in the synthesis of complex molecules, particularly in asymmetric synthesis where chirality is crucial for biological activity.

- Reaction Mechanisms : Engages in various chemical reactions such as oxidation, reduction, and substitution, enabling the formation of diverse derivatives.

Biology

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, contributing to understanding metabolic pathways.

- Protein Interaction Studies : Explored for its ability to interact with proteins, providing insights into cellular mechanisms.

Medicine

- Therapeutic Potential : Research indicates possible applications in treating conditions such as cancer and metabolic disorders due to its biological activity.

- Precursor in Drug Synthesis : Serves as an important intermediate in developing pharmaceuticals targeting various diseases.

Industry

- Production of Fine Chemicals : Employed in manufacturing high-value chemicals and pharmaceuticals, highlighting its importance in industrial applications.

Research has shown that (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride exhibits various biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Exhibited high anticancer activity compared to its diastereomers, indicating its potential role in cancer therapeutics.

- Mechanism of Action : The compound's interaction with specific molecular targets can modulate enzyme or receptor activity, influencing biological processes.

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| (2R,5R)-5-Phenylpyrrolidine-2-carboxamide | R,R | High anticancer activity |

| (2S,5S)-5-Phenylpyrrolidine-2-carboxamide | S,S | Lower activity compared to R,R |

| (2S,5R)-5-Phenylpyrrolidine-2-carboxamide | S,R | Variable activity |

The unique stereochemistry of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide contributes to its distinct biological properties compared to its diastereomers.

Wirkmechanismus

The mechanism of action of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Substituent Effects: The phenyl group in the target compound increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methyl or hydroxyl groups). This may enhance membrane permeability but reduce solubility in aqueous media . Carboxamide vs.

Stereochemical Considerations :

- The rel-(2R,5S) diastereomer (CAS: 78246-49-8) has identical molecular weight and substituents as the target compound but differs in stereochemistry. Such differences can drastically alter pharmacokinetic properties (e.g., metabolic stability) and biological activity .

Target Compound:

- Limited synthesis details are available in the provided evidence. However, pyrrolidine derivatives are typically synthesized via cyclization of amino alcohols or reductive amination of ketones .

Analogs:

- (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride: Likely synthesized via epoxide ring-opening or stereoselective reduction of pyrrolidinone precursors .

- [ (2R,5R)-5-Methylpyrrolidin-2-yl]methanol hydrochloride: May involve Grignard addition to pyrrolidine ketones followed by hydrochlorination .

Analytical and Spectroscopic Data

While specific data for the target compound are sparse, analogs provide insights:

Biologische Aktivität

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a chiral amide with the following structural formula:

This specific stereochemistry is crucial as it influences the compound's interaction with biological targets.

The biological activity of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular functions. The exact mechanisms are still under investigation, but preliminary studies suggest it may influence:

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, suggesting potential therapeutic applications in diseases where enzyme activity is dysregulated.

- Protein Interactions : It may also play a role in modulating protein interactions, which is critical in signal transduction pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Research involving (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride indicates that it can suppress the viability of cancer cells in vitro. For instance:

- Cell Line Studies : In experiments using the A549 human lung adenocarcinoma cell line, compounds structurally related to (2R,5R)-5-Phenylpyrrolidine-2-carboxamide showed a dose-dependent reduction in cell viability. The most potent derivatives were found to significantly reduce A549 cell viability compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| (2R,5R)-5-Phenylpyrrolidine-2-carboxamide | A549 | 100 | Significant reduction in viability |

| Cisplatin | A549 | 10 | Standard chemotherapeutic reference |

Antimicrobial Activity

In addition to anticancer properties, (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride has shown promise against multidrug-resistant pathogens:

- Pathogen Testing : The compound was tested against various strains including Staphylococcus aureus and Klebsiella pneumoniae, demonstrating inhibitory effects that suggest potential as an antimicrobial agent .

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride can be contrasted with its diastereomers:

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| (2R,5R)-5-Phenylpyrrolidine-2-carboxamide | R,R | High anticancer activity |

| (2S,5S)-5-Phenylpyrrolidine-2-carboxamide | S,S | Lower activity compared to R,R |

| (2S,5R)-5-Phenylpyrrolidine-2-carboxamide | S,R | Variable activity |

The unique stereochemistry of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide contributes to its distinct biological properties compared to its diastereomers.

Q & A

Basic: What are the recommended synthetic routes for (2R,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride, and how is stereochemical integrity maintained?

Answer:

The synthesis of chiral pyrrolidine derivatives typically involves multi-step processes. For (2R,5R)-configured compounds, enantioselective methods like asymmetric catalysis or chiral auxiliary-mediated cyclization are critical. A plausible route includes:

Ring Formation : Cyclization of a linear precursor (e.g., amino alcohol) under acidic or basic conditions to form the pyrrolidine core.

Stereochemical Control : Use of chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) or resolution via diastereomeric salt formation to achieve the (2R,5R) configuration .

Carboxamide Introduction : Coupling the pyrrolidine intermediate with a phenyl-containing reagent using peptide coupling agents (e.g., EDC/HOBt).

Hydrochloride Formation : Treatment with HCl gas or aqueous HCl to precipitate the hydrochloride salt, enhancing solubility .

Basic: How can the stereochemistry and purity of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride be validated experimentally?

Answer:

Key analytical methods include:

- Chiral HPLC : To confirm enantiomeric excess (≥98%) using columns like Chiralpak IA/IB .

- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis.

- NMR Spectroscopy : H and C NMR to verify substituent positions and detect impurities.

- Polarimetry : Specific rotation measurements compared to literature values for stereoisomers .

Advanced: How do steric and electronic effects of the phenyl group at the 5-position influence the compound’s biological interactions?

Answer:

The phenyl group’s hydrophobic and π-π stacking properties may enhance binding to aromatic residues in enzyme active sites (e.g., proteases or kinases). Computational docking studies (using AutoDock Vina or Schrödinger Suite) can model interactions. For example:

- Steric Effects : Substituents on the phenyl ring (e.g., para-fluoro) could alter binding affinity by modulating steric bulk.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) may polarize the carboxamide moiety, affecting hydrogen-bonding capacity. Experimental validation via SAR studies is recommended .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Use LC-MS to rule out byproducts (e.g., diastereomers or unreacted intermediates).

- Assay Conditions : Standardize buffer pH (e.g., physiological vs. acidic) and salt concentrations, as hydrochloride salts may alter ionic strength .

- Target Selectivity : Perform counter-screens against related enzymes/receptors to confirm specificity.

- Dose-Response Curves : Validate EC/IC values across multiple replicates and cell lines .

Basic: What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

Answer:

- Solubility : The hydrochloride salt improves water solubility (~10–50 mg/mL in HO at 25°C). For organic solvents (e.g., DMSO), solubility is typically higher (>100 mg/mL).

- Stability : Store at −20°C under inert atmosphere; avoid prolonged exposure to light or moisture. Stability in PBS (pH 7.4) should be tested via HPLC over 24–72 hours .

Advanced: How can computational methods predict the metabolic pathways and toxicity profiles of this compound?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate parameters like CYP450 metabolism, plasma protein binding, and hERG inhibition.

- Metabolite Identification : Use in silico platforms (e.g., MetaSite) to simulate Phase I/II metabolism, focusing on hydrolysis of the carboxamide or oxidation of the pyrrolidine ring.

- Toxicophore Analysis : Check for structural alerts (e.g., reactive Michael acceptors) using DEREK or Toxtree .

Advanced: What are the challenges in scaling up the synthesis of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride, and how can they be mitigated?

Answer:

- Chiral Resolution : Industrial-scale resolution via chiral HPLC is cost-prohibitive. Alternative approaches include kinetic resolution or enzymatic desymmetrization.

- Yield Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).

- Purification : Replace column chromatography with crystallization by identifying optimal solvent systems (e.g., ethanol/water for hydrochloride salts) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate.

- Cell Viability : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7).

- Binding Affinity : Surface plasmon resonance (SPR) or ITC for receptor-ligand interactions .

Advanced: How does the hydrochloride counterion affect the compound’s pharmacokinetic properties compared to freebase forms?

Answer:

- Bioavailability : Hydrochloride salts generally enhance aqueous solubility, improving oral absorption (e.g., C and AUC).

- Tissue Distribution : Ionized forms may reduce passive diffusion across membranes; assess logP (freebase vs. salt) via shake-flask method.

- Excretion : Renal clearance of ionized species is typically faster; monitor urinary excretion in preclinical models .

Advanced: What strategies are employed to correlate computational docking results with experimental binding data for this compound?

Answer:

- Ensemble Docking : Use multiple receptor conformations (e.g., from MD simulations) to account for flexibility.

- Binding Energy Calculations : Compare MM-GBSA/MM-PBSA scores with experimental ΔG values from ITC.

- Mutagenesis Studies : Validate predicted binding residues (e.g., Ala-scanning) to confirm docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.